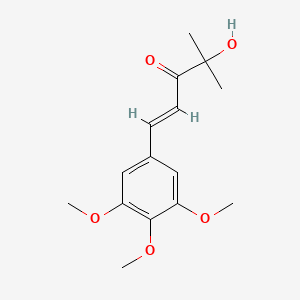

![molecular formula C21H17N3O B5639916 N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide](/img/structure/B5639916.png)

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which are similar to the compound , has been achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines have been studied extensively. For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Applications

Imidazo[1,2-a]pyridine derivatives have been recognized for their broad spectrum of biological activity, including antibacterial and antifungal properties . This makes them valuable in the development of new antibiotics and antifungals, especially in an era where antibiotic resistance is a growing concern.

Antiviral Drug Development

These compounds also exhibit antiviral activities . Research into imidazo[1,2-a]pyridine derivatives could lead to the creation of novel antiviral medications that are effective against a range of viral infections, potentially including emerging diseases.

Anti-inflammatory Drugs

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives make them candidates for the treatment of chronic inflammatory diseases . They could be used to develop medications that help manage conditions like arthritis or inflammatory bowel disease.

Cancer Treatment

Imidazo[1,2-a]pyridine cores are increasingly important in pharmaceuticals, with studies suggesting their use in treating various types of cancer . They could be part of chemotherapy regimens or targeted therapies, depending on their mechanism of action and effectiveness in clinical trials.

Cardiovascular Disease Management

Some studies have proposed the use of imidazo[1,2-a]pyridine derivatives for the treatment of cardiovascular diseases . These compounds could contribute to the development of drugs that manage heart conditions, possibly by affecting blood flow or reducing inflammation.

Alzheimer’s Disease Research

There is potential for these derivatives to be used in the treatment of Alzheimer’s disease . The research could focus on how these compounds affect the neurological pathways involved in Alzheimer’s, aiming to slow the progression of the disease or improve symptoms.

Direcciones Futuras

The future directions for research on “N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide” could include further exploration of its biological and therapeutic value, given the promising bioactivity of imidazo[1,2-a]pyridines . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a valuable area of focus .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this compound belongs, have been reported to have significant biological and therapeutic value . They have been used as pharmacophores for many molecules .

Mode of Action

It is known that imidazo[1,2-a]pyridines can interact with their targets via various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been reported to affect various biochemical pathways, depending on their specific targets .

Result of Action

Imidazo[1,2-a]pyridines have been reported to have various biological effects, depending on their specific targets .

Propiedades

IUPAC Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-15-7-2-3-10-18(15)21(25)22-17-9-6-8-16(13-17)19-14-24-12-5-4-11-20(24)23-19/h2-14H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMDGFPOQUNZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

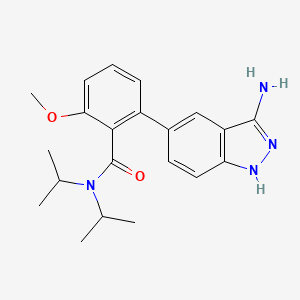

![1-(2-furoyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5639842.png)

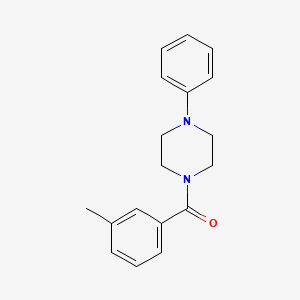

![8-(2-thienylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5639846.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5639848.png)

![4-[2-(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5639869.png)

![5-{[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]carbonyl}-2-methyl-4(3H)-pyrimidinone](/img/structure/B5639877.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-hydroxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5639887.png)

![3-benzyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-imine](/img/structure/B5639892.png)

![2-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5639895.png)

![8-[(1-acetylpiperidin-4-yl)carbonyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5639898.png)

![4-({2-[1-(3-fluorobenzoyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5639902.png)

![9-hydroxy-4-(morpholin-4-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5639933.png)